rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine-d3
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Description
“rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine-d3” is an intermediate used in the production of labeled fentanyl analogs . It is a product for proteomics research . The molecular weight is 339.49 and the molecular formula is C22H25D3N2O .
Molecular Structure Analysis
The molecular formula of “this compound” is C22H25D3N2O . This indicates that it contains 22 carbon atoms, 25 hydrogen atoms, 3 deuterium atoms (a stable isotope of hydrogen), 2 nitrogen atoms, and 1 oxygen atom.Chemical Reactions Analysis
“this compound” is often used as a synthetic intermediate . It can be used in the synthesis of various compounds, including drugs, dyes, and fragrances .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 339.49 . The compound is likely to be a white crystalline solid that can dissolve in organic solvents . It may have a strong aromatic smell .Safety and Hazards
The specific safety information for “rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine-d3” should be evaluated based on the specific synthesis conditions and usage environment . As an organic compound, it may have some toxicity and irritability. It should be used under appropriate laboratory conditions, and corresponding safety operation procedures should be followed. During use, avoid inhalation, skin contact, and ingestion .
Future Directions
“rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine-d3” is often used as a synthetic intermediate . It can be used in the synthesis of various compounds, including drugs, dyes, and fragrances . Therefore, its future directions are likely to be closely related to the development of these fields.
Properties
IUPAC Name |
N-[(3S,4R)-1-benzyl-3-methylpiperidin-4-yl]-3,3,3-trideuterio-N-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-3-22(25)24(20-12-8-5-9-13-20)21-14-15-23(16-18(21)2)17-19-10-6-4-7-11-19/h4-13,18,21H,3,14-17H2,1-2H3/t18-,21+/m0/s1/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAFCEWTMBDBFQ-NVFHDQSGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1C)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)N([C@@H]1CCN(C[C@@H]1C)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747121 |
Source
|
Record name | N-[(3S,4R)-1-Benzyl-3-methylpiperidin-4-yl]-N-phenyl(3,3,3-~2~H_3_)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246816-69-2 |
Source
|
Record name | N-[(3S,4R)-1-Benzyl-3-methylpiperidin-4-yl]-N-phenyl(3,3,3-~2~H_3_)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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